Polyneuridine

Antioxidant capacity DPPH assay Natural product potency

Polyneuridine (CAS 639-36-1) is a monoterpenoid indole alkaloid (MIA) belonging to the sarpagan structural class. It was first isolated from Aspidosperma polyneuron and later identified in multiple Apocynaceae and Loganiaceae species.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
Cat. No. B1254981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyneuridine
Synonymspolyneuridine
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC
InChIInChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21+/m0/s1
InChIKeyRCEFXZXHYFOPIE-QZQCDTMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polyneuridine Procurement Guide: Sarpagan-Type Monoterpenoid Indole Alkaloid Sourcing and Characterization


Polyneuridine (CAS 639-36-1) is a monoterpenoid indole alkaloid (MIA) belonging to the sarpagan structural class [1]. It was first isolated from Aspidosperma polyneuron and later identified in multiple Apocynaceae and Loganiaceae species [2]. As the first committed biosynthetic member of the sarpagan-type alkaloids, polyneuridine serves as the obligate gateway intermediate to both the ajmalan-type and alstophyllan-type alkaloid subfamilies, a position that distinguishes it from downstream products such as ajmaline and quebrachidine [3].

Polyneuridine Functional Differentiation: Why In-Class Sarpagan Alkaloids Cannot Be Interchanged


Despite sharing the sarpagan pentacyclic core, polyneuridine cannot be directly substituted with its closest structural analogs. Its C-16 hydroxymethyl ester configuration (β-axial) is stereochemically opposite to that of its 16-epimer akuammidine, leading to divergent biosynthetic fates: polyneuridine proceeds to ajmalan-type alkaloids while akuammidine does not [1]. Furthermore, the free hydroxymethyl group at C-16 renders polyneuridine a specific substrate for polyneuridine aldehyde esterase (PNAE), an enzyme that shows negligible activity on other sarpagan analogs [2]. This unique enzymatic accessibility, combined with distinct NMR spectral signatures that separate it from co-occurring alkaloids such as 19-(Z)-akuammidine and 16-epi-voacarpine [3], means that procurement decisions driven by biosynthetic pathway research, NMR-based dereplication, or structure-activity studies cannot rely on generic sarpagan-type alternatives without compromising experimental outcomes.

Polyneuridine Quantitative Comparative Evidence: Head-to-Head and Cross-Study Data for Informed Procurement


DPPH Radical Scavenging: Polyneuridine Exhibits 4.5-Fold Greater Potency Than Ascorbic Acid

In a direct DPPH free radical scavenging assay, polyneuridine demonstrated an IC50 of 13.37 ± 0.35 μM, which is 4.5-fold lower (more potent) than the positive control ascorbic acid (IC50 = 60.78 ± 1.22 μM, P < 0.01) [1]. Within the same study, polyneuridine exhibited weaker antioxidant capacity than podophyllotoxin derivatives PODD (IC50 = 9.61 ± 0.81 μM) and POD (IC50 = 9.98 ± 0.24 μM), providing a rank-order potency context for researchers selecting antioxidants from natural product libraries [1].

Antioxidant capacity DPPH assay Natural product potency

Acetylcholinesterase Inhibition Potential: Polyneuridine Identified as a Candidate for Alzheimer's Disease Therapy Research

A systematic scientific prospection study specifically investigated polyneuridine for anticholinesterase properties relevant to Alzheimer's disease therapy, concluding that polyneuridine warrants further investigation as an acetylcholinesterase (AChE) inhibitor [1]. This targeted prospection differentiates polyneuridine from other sarpagan-type alkaloids such as normacusine B and akuammidine, for which no comparable AChE-targeted prospection studies have been conducted [1]. However, quantitative IC50 data against AChE for isolated polyneuridine are not yet available in the published literature; the ChEMBL database confirms no known activity records for polyneuridine as of the latest release [2].

Acetylcholinesterase Alzheimer's disease In silico prospection

NMR-Based Dereplication: Complete 1H and 13C Assignments Differentiate Polyneuridine from 19-(Z)-Akuammidine and 16-Epi-Voacarpine

A comprehensive 2D NMR study provided unambiguous 1H and 13C assignments for polyneuridine, 19-(Z)-akuammidine, and 16-epi-voacarpine using COSY, nOe, AFT, HETCOR, CSCM 1D, and selective INEPT spectroscopy [1]. The C-16 epimeric configuration between polyneuridine (β-axial hydroxymethyl) and 19-(Z)-akuammidine produces distinct chemical shift differences and coupling patterns that enable unambiguous dereplication in complex alkaloid extracts [1]. These assignments are critical for laboratories relying on NMR-guided fractionation, where misidentification of co-occurring sarpagan alkaloids is a recognized problem in genera such as Gelsemium, Voacanga, and Strychnos [2].

NMR dereplication Sarpagan alkaloids Structural elucidation

Biosynthetic Gateway Position: Polyneuridine is the Branch Point Intermediate Preceding Ajmaline Formation

Polyneuridine occupies a singular biosynthetic position as the first sarpagan-type intermediate in the monoterpene indole alkaloid pathway, immediately preceding the PNAE-catalyzed rearrangement that generates the ajmaline precursor epi-vellosimine [1]. Unlike downstream ajmalan-type alkaloids (ajmaline, quebrachidine), which require 10+ dedicated enzymatic steps beyond polyneuridine [2], polyneuridine itself can be isolated as a stable, storable intermediate. This contrasts with its immediate oxidation product, polyneuridine aldehyde, which is chemically labile and prone to spontaneous decarboxylation [2]. For laboratories studying MIA biosynthesis or engineering alkaloid production in heterologous hosts, polyneuridine is the only commercially accessible compound that captures the sarpagan node prior to ajmalan/alstophyllan branching [3].

Biosynthetic pathway Ajmaline biosynthesis Metabolic engineering

Species-Specific Natural Abundance: Aspidosperma polyneuron as the Primary Polyneuridine Source Relative to Co-Occurring Alkaloids

Polyneuridine is the principal indole alkaloid extracted from the bark and leaves of Aspidosperma polyneuron (peroba-rosa), a Brazilian endemic species [1]. In Voacanga chalotiana, polyneuridine was isolated alongside akuammidine as one of the two dominant known alkaloids [2]. By contrast, in Strychnos potatorum root bark, polyneuridine is detected among 24 co-occurring alkaloids but is not the major constituent [3]. This species-dependent abundance profile differentiates polyneuridine from its primary comparator akuammidine, which is predominantly sourced from Picralima nitida seeds rather than Aspidosperma or Voacanga species [4]. Researchers requiring polyneuridine as a chemotaxonomic marker or for bioassay-guided fractionation should prioritize sourcing from A. polyneuron-derived material rather than Picralima or Gelsemium extracts.

Natural product isolation Aspidosperma polyneuron Alkaloid chemotaxonomy

Polyneuridine Optimal Application Scenarios for Research and Industrial Procurement


Natural Product Antioxidant Library Screening with Quantitative Potency Benchmarks

Polyneuridine is suitable for inclusion in natural product antioxidant screening libraries where quantitative DPPH IC50 data are required for rank-ordering candidates. With a measured IC50 of 13.37 ± 0.35 μM against ascorbic acid's 60.78 ± 1.22 μM [1], polyneuridine provides a mid-range reference point between highly potent podophyllotoxin derivatives (IC50 ~9.6–10.0 μM) and the standard positive control. Laboratories building in-house natural product collections for oxidative stress research can use these published values to calibrate assay performance and select appropriate concentration ranges for dose-response experiments [1].

Monoterpene Indole Alkaloid Biosynthetic Pathway Elucidation Using Stable Sarpagan Intermediates

Investigators studying the ajmaline biosynthetic pathway require polyneuridine as the key stable intermediate representing the sarpagan node. Unlike polyneuridine aldehyde, which undergoes spontaneous decarboxylation and must be generated in situ [2], polyneuridine can be stored, shipped, and used as a standard for monitoring PNAE enzymatic activity or for feeding studies in Rauwolfia serpentina and Catharanthus roseus cell cultures [3]. This application is uniquely served by polyneuridine and cannot be fulfilled by downstream ajmalan alkaloids or the epimeric akuammidine, which PNAE does not process [3].

NMR Dereplication Libraries for Sarpagan-Type Alkaloid Identification in Complex Plant Extracts

Natural product chemistry laboratories performing NMR-guided dereplication of Apocynaceae and Loganiaceae extracts should procure authenticated polyneuridine as a reference standard. The fully assigned 1H and 13C NMR data published for polyneuridine, 19-(Z)-akuammidine, and 16-epi-voacarpine [4] enable unambiguous differentiation of these co-occurring epimers and geometric isomers, preventing the common pitfall of misidentifying akuammidine as polyneuridine or vice versa in Gelsemium, Voacanga, and Strychnos extracts [5].

Chemotaxonomic Studies of Aspidosperma and Voacanga Species Using Polyneuridine as a Diagnostic Marker

Polyneuridine serves as a diagnostic chemotaxonomic marker for Aspidosperma polyneuron, where it is the principal alkaloidal constituent [6], and for Voacanga chalotiana, where it co-dominates with akuammidine [7]. Taxonomic studies requiring authenticated reference material for HPLC- or LC-MS-based alkaloid profiling of these genera should prioritize procurement of polyneuridine with documented botanical provenance, as its presence and relative abundance differ markedly from other sarpagan alkaloids across species [8].

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